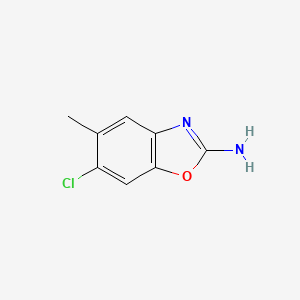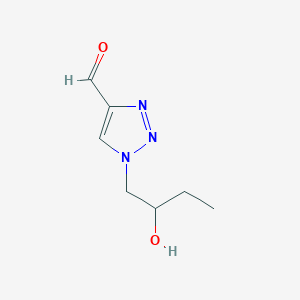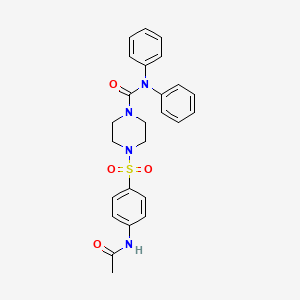![molecular formula C15H19N3O B2506812 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline CAS No. 2198823-09-3](/img/structure/B2506812.png)
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine moiety in this compound further enhances its potential for pharmacological applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline typically involves the reaction of a quinoxaline derivative with a piperidine derivative under specific conditions. One common method includes the nucleophilic substitution reaction where a quinoxaline derivative is reacted with 1-methylpiperidin-3-ylmethanol in the presence of a base . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced quinoxaline derivatives .
科学的研究の応用
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the quinoxaline ring can participate in various interactions, including hydrogen bonding and π-π stacking . These interactions can modulate the activity of the target, leading to the desired biological effect .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Methoxyquinoxaline: A derivative with similar properties but lacking the piperidine moiety.
1-Methylpiperidin-3-ylmethanol: A piperidine derivative used in the synthesis of the target compound.
Uniqueness
2-[(1-Methylpiperidin-3-yl)methoxy]quinoxaline is unique due to the combination of the quinoxaline and piperidine moieties, which can provide enhanced biological activity and selectivity compared to other similar compounds . This makes it a valuable compound for further research and development in various fields.
特性
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-8-4-5-12(10-18)11-19-15-9-16-13-6-2-3-7-14(13)17-15/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUGTCJREATIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/new.no-structure.jpg)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2506733.png)
![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)
![Methyl 4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoate](/img/structure/B2506735.png)
![ethyl 2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate](/img/structure/B2506736.png)
![N-{2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}prop-2-enamide](/img/structure/B2506740.png)


![2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
![6-iodothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2506746.png)
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)

